Technical Guide: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl analogue
Technical Guide: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl analogue
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided herein is based on available scientific literature and chemical databases. All laboratory work should be conducted by qualified professionals in appropriate facilities with all necessary safety precautions.
Introduction
This technical guide provides a comprehensive overview of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its closely related analogue, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine. While the initial query focused on the former, extensive database searches indicate that the more prominently documented compound is its 5-methyl derivative. This guide will address both, with a primary focus on the available data for the 5-methyl analogue due to the scarcity of information on the non-methylated form.
Compound Identification
A critical aspect of chemical research is the precise identification of the compound of interest. The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances.
-
1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine: Despite extensive searches, a specific CAS number for this compound has not been identified in major chemical databases. This suggests that this specific molecule may be a novel compound or has not been widely studied or registered.
-
1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine: This compound is well-documented and has the assigned CAS Number: 925200-31-3 .[1]
Given the specificity of the user's request, it is possible that "1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine" was an intended query for its more studied 5-methyl derivative. Therefore, the subsequent sections of this guide will focus on the available technical data for CAS 925200-31-3 .
Physicochemical Properties
Quantitative data regarding the physicochemical properties of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is crucial for its application in research and development. The following table summarizes key computed properties.
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClFN₃ |
| Molecular Weight | 239.68 g/mol |
| CAS Number | 925200-31-3 |
Synthesis and Experimental Protocols
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not explicitly detailed in the available search results, a general synthetic strategy can be inferred from established pyrazole synthesis methodologies.
A plausible synthetic route would likely involve a multi-step process, beginning with the formation of the pyrazole ring, followed by the benzylation of the pyrazole nitrogen.
General Synthetic Workflow for Substituted Pyrazoles:
The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazoles, which could be adapted for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of N-benzylated pyrazoles.
Hypothetical Experimental Protocol for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine:
This is a hypothetical protocol based on general chemical principles and requires laboratory validation.
Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine
-
To a solution of a suitable β-ketonitrile (e.g., acetoacetonitrile) in a protic solvent such as ethanol, add hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product, 5-methyl-1H-pyrazol-3-amine, by recrystallization or column chromatography.
Step 2: N-Benzylation
-
Dissolve 5-methyl-1H-pyrazol-3-amine in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile).
-
Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the pyrazole nitrogen.
-
Add 1-(bromomethyl)-2-chloro-6-fluorobenzene (the alkylating agent) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product, 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Potential Applications and Biological Activity
While specific biological data for 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is not available in the searched literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have been reported to exhibit a wide range of activities, including:
-
Antimicrobial
-
Anti-inflammatory
-
Anticancer
-
Antiviral
The biological activity of a specific pyrazole derivative is highly dependent on the nature and position of its substituents. The 2-chloro-6-fluorobenzyl moiety is an interesting substituent that can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its interaction with biological targets.
Signaling Pathways and Mechanism of Action
The mechanism of action and the specific signaling pathways modulated by 1-(2-chloro-6-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine have not been elucidated in the available literature. Research in this area would be required to understand its biological effects.
A general logical workflow for investigating the mechanism of action of a novel compound is presented below.
Caption: A logical workflow for the elucidation of the mechanism of action of a novel compound.
Conclusion
This technical guide has provided a detailed overview of the available information regarding 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine and its 5-methyl derivative (CAS: 925200-31-3). While a CAS number for the non-methylated compound remains elusive, this guide offers a foundational understanding of the 5-methyl analogue, including its identification, physicochemical properties, a plausible synthetic route, and potential areas of biological investigation. Further experimental research is necessary to fully characterize this compound and elucidate its biological activity and mechanism of action. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and related pyrazole derivatives.
